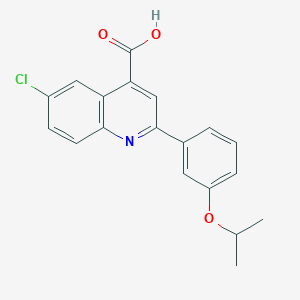

6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C19H16ClNO3 and a molecular weight of 341.8 .

Synthesis Analysis

The synthesis of quinoline compounds, including 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis

The molecular structure of 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid is based on the quinoline scaffold, which is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline compounds, including 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid, have been reported to undergo various chemical reactions. For example, multicomponent one-pot reactions of 1H-tetrazolyl-amino-quinolines with malononitrile or methyl 2-cyanoacetate and 4-hydroxy-2H-chromen-2-one or 4-hydroxy-6-methyl-2H-pyran-2-one have been reported .Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Quinoline derivatives, such as 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid , are pivotal in the field of drug discovery due to their structural versatility and biological activity. They serve as a scaffold for synthesizing compounds with potential therapeutic effects . The compound’s unique structure allows for the attachment of various functional groups, enabling the design of molecules with specific pharmacological properties.

Synthesis of Bioactive Molecules

The compound is used in the synthesis of bioactive molecules. Its chloro and carboxylic acid functional groups make it a suitable candidate for further chemical modifications. These modifications can lead to the creation of new molecules with potential biological activities, which are essential for developing new drugs and treatments .

Agricultural Chemistry

In agricultural chemistry, quinoline derivatives are explored for their potential use as pesticides or herbicides. The structural modification of 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid could lead to the development of new compounds that can selectively target and control agricultural pests .

Material Science

Quinoline compounds have applications in material science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The electronic properties of quinoline make it a valuable component in creating advanced materials for electronic devices .

Catalysis

The compound can act as a ligand in catalysis due to its ability to coordinate with metals. This property is useful in various catalytic reactions, including those that are important in industrial processes for the synthesis of complex organic molecules .

Environmental Chemistry

Quinoline derivatives are also significant in environmental chemistry. They can be used to develop sensors for detecting pollutants or as part of systems designed to degrade harmful substances in the environment, contributing to pollution control and environmental remediation efforts .

Future Directions

The future directions for research on 6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid and similar compounds could involve further investigation of their biological and pharmaceutical activities . This could include improving the activities of [2,3’-biquinoline]-4-carboxylic acid by incorporating various bioisosteric groups in either of the quinoline rings .

properties

IUPAC Name |

6-chloro-2-(3-propan-2-yloxyphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClNO3/c1-11(2)24-14-5-3-4-12(8-14)18-10-16(19(22)23)15-9-13(20)6-7-17(15)21-18/h3-11H,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELJVQJIIDSAOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(3-isopropoxyphenyl)quinoline-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

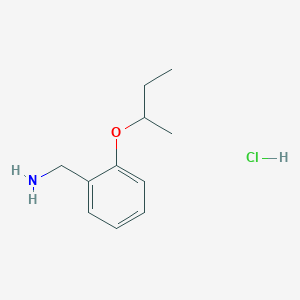

![[3-(Sec-butoxy)phenyl]methanamine](/img/structure/B1326503.png)

![7,8-Dimethyl-1-azaspiro[4.4]nonane hydrochloride](/img/structure/B1326504.png)